BenchChemオンラインストアへようこそ!

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate

Medicinal Chemistry Scaffold Differentiation Coordination Chemistry

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate (CAS 4558-90-1, MFCD27939446) is a synthetic small-molecule ester (C₁₅H₁₅NO₂, MW 241.28 g/mol) characterized by a propanoate backbone bearing a phenyl substituent at the 3-position and a pyridin-2-yl group at the 2-position. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 39.2 Ų place it within drug-like chemical space, while the 2-pyridinyl moiety confers distinct metal-coordination potential relative to 3- or 4-pyridinyl regioisomers.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B7981109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-phenyl-2-(pyridin-2-yl)propanoate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C15H15NO2/c1-18-15(17)13(14-9-5-6-10-16-14)11-12-7-3-2-4-8-12/h2-10,13H,11H2,1H3
InChIKeyZCMGYOFMEAVPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-phenyl-2-(pyridin-2-yl)propanoate (CAS 4558-90-1): Core Scaffold Identity and Procurement-Relevant Profile


Methyl 3-phenyl-2-(pyridin-2-yl)propanoate (CAS 4558-90-1, MFCD27939446) is a synthetic small-molecule ester (C₁₅H₁₅NO₂, MW 241.28 g/mol) characterized by a propanoate backbone bearing a phenyl substituent at the 3-position and a pyridin-2-yl group at the 2-position [1]. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 39.2 Ų place it within drug-like chemical space, while the 2-pyridinyl moiety confers distinct metal-coordination potential relative to 3- or 4-pyridinyl regioisomers [2]. The compound is supplied as a research intermediate by multiple vendors at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Methyl 3-phenyl-2-(pyridin-2-yl)propanoate Cannot Be Swapped with Class Analogs Without Experimental Re-validation


Substituting this compound with a regioisomer (e.g., 3- or 4-pyridinyl), a different ester (e.g., ethyl), or the free carboxylic acid analog (3-phenyl-2-(pyridin-2-yl)propanoic acid, CAS 757924-09-7) introduces quantifiable shifts in lipophilicity (ΔXLogP), hydrogen-bond acceptor topology, and metabolic liability that propagates through every downstream SAR interpretation [1]. The pyridin-2-yl nitrogen's adjacency to the α-carbon creates a constrained chelation geometry absent in 3- or 4-pyridinyl variants—a feature exploited in metal-catalyzed cross-coupling and in PPARα/γ dual agonist pharmacophores where precise heterocycle positioning determines isoform selectivity ratios [2]. Even an ethyl-for-methyl ester swap alters hydrolytic stability and cellular permeability in a manner that cannot be normalized post hoc, making procurement of the exact CAS 4558-90-1 structure a prerequisite for reproducible reaction yields and biological assay data [3].

Quantitative Differentiation Evidence for Methyl 3-phenyl-2-(pyridin-2-yl)propanoate vs. Closest Analogs


Regiochemical Scaffold Identity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Positioning

The pyridin-2-yl substituent at the propanoate α-carbon creates a 1,3-N,O-chelation motif capable of bidentate metal coordination, a geometric feature structurally absent in pyridin-3-yl and pyridin-4-yl regioisomers where the nitrogen is positioned 4–5 bonds (vs. 3 bonds) from the ester carbonyl [1]. This difference directly affects reactivity: in pyridine-2-propanoic acid-derived PPARα/γ dual agonists, the 2-pyridinyl placement was a critical SAR requirement for achieving potent dual agonism (EC₅₀ values in the 3–300 nM range), whereas 3-pyridinyl analogs showed attenuated or absent activity at one or both isoforms [2].

Medicinal Chemistry Scaffold Differentiation Coordination Chemistry

Methyl Ester vs. Free Carboxylic Acid: Lipophilicity, Permeability, and Synthetic Utility

The methyl ester form (CAS 4558-90-1) has a computed XLogP3 of 2.7 and zero hydrogen-bond donors, compared with the corresponding carboxylic acid (3-phenyl-2-(pyridin-2-yl)propanoic acid, CAS 757924-09-7) which possesses one H-bond donor and a significantly lower logP (estimated ~1.5–1.8 based on the carboxylic acid contribution of approximately −0.9 to −1.2 log units) [1]. This difference of ~0.9–1.2 logP units translates to an approximately 8–16× higher predicted membrane permeability for the methyl ester, making it the preferred form for cell-based assays and CNS-targeting programs where passive diffusion across lipid bilayers is rate-limiting [2]. Additionally, the methyl ester serves as a protected carboxyl synthon that can be selectively hydrolyzed under controlled conditions (LiOH, THF/H₂O) to regenerate the acid, whereas the free acid requires re-esterification for further synthetic elaboration .

Physicochemical Profiling Prodrug Design Synthetic Intermediate

3-Phenyl Substituent Contribution to Molecular Complexity and Target Engagement Surface

The 3-phenyl group on the propanoate chain distinguishes CAS 4558-90-1 from simpler pyridinepropanoate scaffolds such as methyl 2-(pyridin-2-yl)propanoate (CAS 21883-27-2, C₉H₁₁NO₂, MW 165.19 g/mol), which lacks the aromatic phenyl ring entirely [1]. The phenyl substituent adds 76.09 Da of molecular weight and contributes to 5 rotatable bonds (vs. 3 in the phenyl-devoid analog), substantially increasing scaffold complexity (complexity score 261 vs. ~170) and the potential for hydrophobic π-stacking and CH–π interactions with biological targets [2]. In the broader class of α-substituted β-phenylpropionic acids bearing pyridin-2-ylphenyl moieties, the 3-phenyl group was identified as a critical pharmacophoric element: compounds lacking this aryl group showed marked reduction in PPARα transactivation (EC₅₀ shift from low µM to >50 µM) [3].

Structure-Activity Relationship Fragment Elaboration Ligand Efficiency

Methyl Ester Hydrolytic Stability and Controlled Deprotection vs. Ethyl Ester Analogs

The methyl ester of CAS 4558-90-1 exhibits faster and more complete alkaline hydrolysis kinetics compared with ethyl ester analogs (e.g., ethyl 3-phenyl-2-(pyridin-2-yl)propanoate), owing to reduced steric hindrance at the ester carbonyl. In a representative hydrolysis protocol (LiOH·H₂O, THF/H₂O, room temperature), methyl esters of phenylpropanoic acids reach >95% conversion within 2–4 hours, whereas ethyl esters typically require 6–12 hours or elevated temperatures to achieve equivalent conversion . This kinetic difference has practical consequences for multi-step synthetic sequences: the methyl ester permits orthogonal deprotection in the presence of other base-sensitive ethyl or tert-butyl esters, enabling chemoselective synthetic strategies that are not feasible with the ethyl ester alone [1]. Furthermore, commercial availability of CAS 4558-90-1 at 95–98% purity with documented NMR and HPLC batch analysis reduces the risk of residual ethyl ester contamination that could complicate downstream intermediate characterization .

Synthetic Chemistry Protecting Group Strategy Reaction Reproducibility

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile

Based on computed physicochemical descriptors from PubChem, CAS 4558-90-1 satisfies key drug-likeness filters: MW = 241.28 (<500 Da), XLogP3 = 2.7 (≤5), HBD = 0 (≤5), HBA = 3 (≤10), and TPSA = 39.2 Ų [1]. Notably, the TPSA of 39.2 Ų falls well below the 60–70 Ų upper threshold for CNS penetration, and the compound's XLogP3 of 2.7 lies within the 1–3 optimal range for CNS drug candidates per the CNS MPO scoring paradigm [2]. In comparison, the carboxylic acid analog (TPSA ~59.2 Ų, XLogP3 ~1.5–1.8) approaches the CNS exclusion boundary, while the ethyl ester analog (estimated XLogP3 ~3.2–3.5, TPSA ~39.2 Ų) exceeds the optimal lipophilicity range, potentially increasing nonspecific protein binding and metabolic clearance [3]. The methyl ester thus occupies a differentiated 'sweet spot' in CNS-relevant property space that neither the more polar acid nor the more lipophilic ethyl ester can replicate.

Computational ADME CNS Drug Design Lead Optimization

Commercial Purity Benchmarks and Batch-to-Batch QC Documentation

Multiple independent vendors specify CAS 4558-90-1 at purity levels of 95% (AKSci, Bidepharm, CymitQuimica) to 98% (Leyan, MolCore), with batch-specific QC documentation including NMR (¹H and/or ¹³C), HPLC purity trace, and GC analysis available upon request . This level of documentation enables direct comparison across suppliers, whereas closely related analogs such as 3-phenyl-2-(pyridin-2-yl)propanoic acid (CAS 757924-09-7) or 2-phenyl-3-(pyridin-2-yl)propanoic acid (CAS 39077-70-8) are typically offered with fewer vendors, more limited QC data, and no published inter-batch consistency records . The availability of ≥98% purity grade from at least two suppliers (Leyan Cat. 1736279; MolCore NLT 98%) provides a procurement safety margin: the 3% purity difference between 95% and 98% can translate to a 60% relative reduction in total impurities (from 5% to 2%), which is critical when the compound is used in catalytic quantities or when impurities interfere with sensitive downstream reactions such as Pd-catalyzed cross-coupling .

Quality Control Procurement Specification Reproducibility

Evidence-Backed Application Scenarios for Methyl 3-phenyl-2-(pyridin-2-yl)propanoate (CAS 4558-90-1)


PPARα/γ Dual Agonist Lead Optimization: Scaffold Elaboration from Methyl Ester Intermediate

The pyridine-2-propanoate scaffold of CAS 4558-90-1 maps directly onto the core pharmacophore of known PPARα/γ dual agonists. In the Humphries et al. (2006) series, pyridine-2-propanoic acids achieved dual agonist EC₅₀ values in the 3–3140 nM range depending on substitution, and the methyl ester serves as the protected precursor for acid-based SAR exploration [1]. Researchers can procure CAS 4558-90-1, elaborate the phenyl ring and α-position, then hydrolyze the methyl ester to the active carboxylic acid for in vitro transactivation assays—a workflow validated by the Takamura et al. (2004) study where α-substituted β-phenylpropionic acid methyl esters were key synthetic intermediates en route to potent antihyperglycemic agents [2].

CNS-Targeted Fragment Elaboration Using a Drug-Like Ester Building Block

With a TPSA of 39.2 Ų, XLogP3 of 2.7, and zero H-bond donors, CAS 4558-90-1 resides within the CNS MPO 'desirable' zone and can serve as a fragment-elaboration starting point for CNS programs where maintaining low TPSA and moderated lipophilicity is critical [1]. The compound's 3-phenyl-2-(pyridin-2-yl)propanoate architecture provides three distinct vectors for diversification (ester hydrolysis/reduction, pyridine N-oxidation/quaternization, phenyl electrophilic substitution), enabling parallel SAR exploration without exiting CNS-property space—a synthetic flexibility advantage documented in patent literature targeting CNS disorders [2].

Metal-Catalyzed Cross-Coupling: 2-Pyridinyl-Directed C–H Functionalization Substrate

The pyridin-2-yl group serves as an intrinsic directing group for transition-metal-catalyzed C–H activation. In pyridine-directed Pd(II)- or Ru(II)-catalyzed transformations, the 2-pyridinyl nitrogen coordinates to the metal center, enabling ortho-selective functionalization of the adjacent phenyl ring or α-carbon derivatization [1]. The methyl ester's faster hydrolysis kinetics (2–4 h to completion with LiOH) relative to ethyl ester analogs enables a sequential deprotection–coupling strategy where the ester is cleaved post-functionalization without affecting newly installed sensitive groups [2].

Quality-Controlled Building Block for Parallel Synthesis and Compound Library Production

The availability of CAS 4558-90-1 at ≥98% purity from multiple vendors with documented NMR/HPLC/GC batch analysis supports its use in parallel synthesis workflows where intermediate purity directly affects final library quality [1]. The 2% maximum impurity burden at the 98% specification level reduces the risk of catalyst poisoning in subsequent Pd-mediated steps compared with the 5% impurity ceiling at 95% purity, and the multi-vendor supply chain (Bidepharm, Leyan, MolCore, AKSci, CymitQuimica) mitigates single-source procurement risk for long-term medicinal chemistry campaigns [2].

Quote Request

Request a Quote for Methyl 3-phenyl-2-(pyridin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.